molecular formula C11H15N5O4 B12390415 (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12390415
M. Wt: 284.29 g/mol
InChI Key: VQAYFKKCNSOZKM-QCYBPOKRSA-N
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Description

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. The presence of trideuteriomethylamino group makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the construction of the purine ring system, which can be achieved through various cyclization reactions.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is coupled with a protected sugar derivative.

    Introduction of the Trideuteriomethylamino Group: This step involves the selective introduction of the trideuteriomethylamino group, which can be achieved through nucleophilic substitution reactions using deuterated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the sugar moiety.

    Substitution: The trideuteriomethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Studied for its potential role in nucleic acid metabolism and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The trideuteriomethylamino group may also play a role in enhancing the stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the trideuteriomethylamino group.

    Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of a ribose sugar.

    Fludarabine: A synthetic nucleoside analog used in the treatment of certain cancers, with structural similarities to (2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol.

Uniqueness

The presence of the trideuteriomethylamino group in this compound makes it unique compared to other nucleoside analogs. This modification can enhance the compound’s stability, bioavailability, and potentially its therapeutic efficacy.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3

InChI Key

VQAYFKKCNSOZKM-QCYBPOKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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